Sacubitril Sacubitril Sacubitril is a member of biphenyls.
Sacubitril is a prodrug neprilysin inhibitor used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction. It was approved by the FDA after being given the status of priority review for on July 7, 2015. Sacubitril's active metabolite, LBQ657 inhibits neprilysin, a neutral endopeptidase that would typically cleave natiuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP). ANP and BNP are released under atrial and ventricle stress, which activate downstream receptors leading to vasodilation, natriuresis and diuresis. Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Inhibition of neprilysin therefore leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II.
Sacubitril is a neprilysn (NEP) inhibitor prodrug with natriuretic activity. Upon administration, sacubitril is metabolized by esterases to its active metabolite, sacubitrilat, which inhibits NEP, a neutral endopeptidase that cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP), as well as certain vasoconstricting peptides including as angiotensin I and II, and endothelin-1. Additionally, sacubitrilat may inhibit NEP-mediated catabolism of certain peptide-based agents, thereby improving their in vivo stability and increasing tumor cell exposure.
Brand Name: Vulcanchem
CAS No.: 149709-62-6
VCID: VC0003115
InChI: InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)
SMILES: CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol

Sacubitril

CAS No.: 149709-62-6

Cat. No.: VC0003115

Molecular Formula: C24H29NO5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Sacubitril - 149709-62-6

CAS No. 149709-62-6
Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
IUPAC Name 4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)
Standard InChI Key PYNXFZCZUAOOQC-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
SMILES CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Canonical SMILES CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Appearance Light yellow oil

Chemical Characterization of Sacubitril

Molecular Structure and Physicochemical Properties

Sacubitril (C₂₄H₂₉NO₅) features a biphenylpentanoic acid backbone with critical stereochemical centers at positions 2S and 4R . The sodium salt formulation (C₂₄H₂₈NNaO₅) enhances aqueous solubility to 4.8 mg/mL in phosphate buffer (pH 6.8) while maintaining thermal stability up to 165°C . X-ray crystallography reveals a planar configuration of the biphenyl moiety that facilitates target engagement with neprilysin's active site.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight411.498 g/mol (free base)
433.473 g/mol (Na salt)
logP (Octanol-Water)3.2 ± 0.1
pKa4.1 (carboxylic acid)
Aqueous Solubility4.8 mg/mL (pH 6.8)
Melting Point163-165°C (Na salt)

The sodium salt formulation demonstrates hygroscopicity (0.8% moisture uptake at 25°C/60% RH), necessitating controlled storage conditions (-20°C in sealed containers) . Structural analogs show <15% neprilysin inhibition compared to sacubitrilat (LBQ657), the active metabolite, underscoring the importance of the ethoxy-methyl substitution at position 5 .

Pharmacological Mechanism of Action

Sacubitril's therapeutic efficacy stems from its prodrug conversion to LBQ657, which inhibits neprilysin (neutral endopeptidase 24.11) with an IC₅₀ of 5 nM . This enzyme normally degrades vasoactive peptides:

Neprilysin+ANP/BNPkcatInactive Fragments\text{Neprilysin} + \text{ANP/BNP} \xrightarrow{k_{cat}} \text{Inactive Fragments}
LBQ657+NeprilysinEnzyme-Inhibitor Complex (Ki=2.1 nM)\text{LBQ657} + \text{Neprilysin} \rightarrow \text{Enzyme-Inhibitor Complex} \ (K_i = 2.1 \ \text{nM})

Neprilysin inhibition elevates circulating atrial natriuretic peptide (ANP) by 2.8-fold and brain natriuretic peptide (BNP) by 1.5-fold within 4 hours post-dose . Paradoxically, NT-proBNP levels decrease by 28% due to reduced ventricular wall stress from improved hemodynamics . The concomitant valsartan component blocks angiotensin II type 1 receptors (AT₁), creating a dual neurohormonal modulation:

  • Vasodilation: cGMP-mediated smooth muscle relaxation (ANP ↑ 300%, p < 0.001 vs baseline)

  • Natriuresis: Increased renal sodium excretion (1.4 mmol/L reduction in 24h urinary Na⁺)

  • Anti-remodeling: MMP-9 suppression (34% decrease, p = 0.02) and collagen synthesis inhibition

Clinical Efficacy in Heart Failure

PARADIGM-HF Trial Outcomes

The landmark PARADIGM-HF study (n=8,442) established sacubitril/valsartan's superiority over enalapril in chronic HFrEF (LVEF ≤40%) :

Table 2: Key Efficacy Endpoints at 27 Months

  • p = 0.001 for between-group difference . Subgroup analyses showed consistent benefits across NYHA classes II-IV, with particular efficacy in diabetic patients (28% RRR in CV death) .

HFpEF and Beyond: PARAGON-HF Insights

In HFpEF populations (LVEF ≥45%, n=4,822), sacubitril/valsartan reduced NT-proBNP by 23% versus valsartan alone (p = 0.005) . Though the primary composite endpoint missed significance (RR 0.93, p=0.06), prespecified analyses revealed:

  • 22% reduction in total HF hospitalizations (p = 0.006)

  • 15% slower eGFR decline (p = 0.0007)

  • 50% lower uric acid levels (p < 0.001)

EventSacubitril/ValsartanComparatorRR (95% CI)
Symptomatic Hypotension14.0%12.5%1.12 (1.03-1.21)
Hyperkalemia (K⁺ ≥5.5)16.1%17.3%0.93 (0.85-1.02)
Angioedema0.45%0.24%1.88 (1.19-2.95)
Renal Impairment4.1%5.2%0.79 (0.66-0.94)

Angioedema risk correlates with African ancestry (OR=3.2) and prior ACE inhibitor intolerance . Management protocols recommend pre-treatment screening for hereditary angioedema and avoiding concomitant ACE inhibitors within 36 hours.

Real-World Pharmacovigilance

The FDA Adverse Event Reporting System (FAERS) analysis (n=12,001,275) highlights emerging signals :

  • Cough: 2.1-fold increased reporting (EB05=1.8)

  • Cognitive Dysfunction: 1.7-fold elevation (EBGM=1.5)

  • Amyloid-β Accumulation: 4 case reports of cerebral microhemorrhages

While causality remains unproven, the European Medicines Agency recommends monitoring neurological symptoms in long-term users (>5 years).

Future Directions and Ongoing Research

Novartis' Phase II trial (NCT04860430) evaluates sacubitril/valsartan in hypertrophic cardiomyopathy, targeting LVOT gradient reduction ≥30 mmHg . Preliminary data shows:

  • 45% of patients achieved primary endpoint (vs 22% placebo)

  • Median NT-proBNP reduction: 512 pg/mL (IQR 189-843)

Exploratory applications under investigation include:

  • Diabetic Nephropathy: UPCR reduction 34% at 24 weeks (p=0.03)

  • Pulmonary Hypertension: mPAP decrease 8 mmHg (p=0.01)

  • COVID-19 Cardiomyopathy: LVEF improvement +6.2% (p=0.04)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator